
2-(Aminomethyl)-1-ethylpyrrolidine-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-1-ethylpyrrolidine-d5 is a deuterated derivative of 2-(aminomethyl)-1-ethylpyrrolidine. This compound is characterized by the presence of five deuterium atoms, which are isotopes of hydrogen. Deuterium-labeled compounds are often used in scientific research to study metabolic pathways, reaction mechanisms, and other biochemical processes due to their unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-1-ethylpyrrolidine-d5 typically involves the deuteration of 2-(aminomethyl)-1-ethylpyrrolidine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. The process requires specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The purity of the final product is critical, and purification steps such as distillation or chromatography are employed to achieve the desired quality.
化学反应分析
Types of Reactions
2-(Aminomethyl)-1-ethylpyrrolidine-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
2-(Aminomethyl)-1-ethylpyrrolidine-d5 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts, leveraging its unique isotopic properties.
作用机制
The mechanism of action of 2-(aminomethyl)-1-ethylpyrrolidine-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect can lead to differences in bond dissociation energies and reaction kinetics compared to non-deuterated analogs. The compound’s interaction with enzymes and receptors can be studied to understand its biological effects and potential therapeutic applications.
相似化合物的比较
Similar Compounds
2-(Aminomethyl)-1-ethylpyrrolidine: The non-deuterated analog of 2-(aminomethyl)-1-ethylpyrrolidine-d5.
2-(Aminomethyl)pyrrolidine: A similar compound lacking the ethyl group.
1-Ethylpyrrolidine: A related compound without the aminomethyl group.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research.
属性
分子式 |
C7H16N2 |
|---|---|
分子量 |
133.25 g/mol |
IUPAC 名称 |
[1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/i1D3,2D2 |
InChI 键 |
UNRBEYYLYRXYCG-ZBJDZAJPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCCC1CN |
规范 SMILES |
CCN1CCCC1CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2S)-pyrrolidin-2-yl]-5-[2-[4-[5-[(2S)-pyrrolidin-2-yl]-1H-imidazol-2-yl]phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B15295592.png)
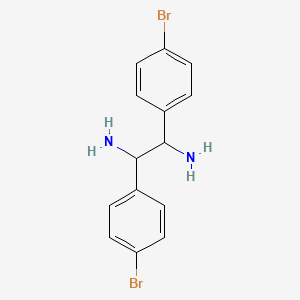

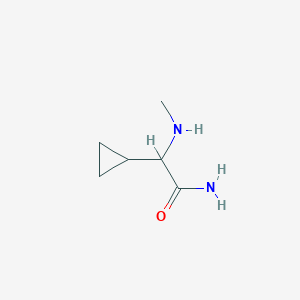
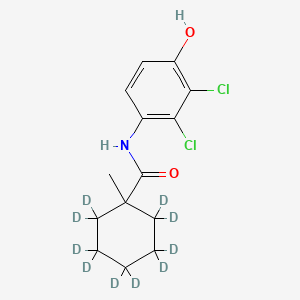

![(1R,2S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-((2-hydroxy-1-phenylethyl)amino)ethyl)amino)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B15295623.png)
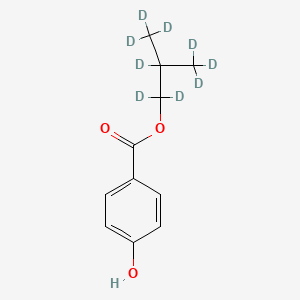
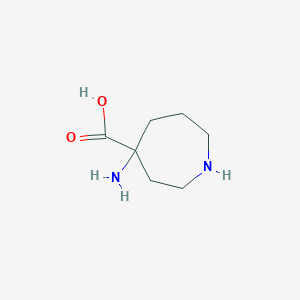
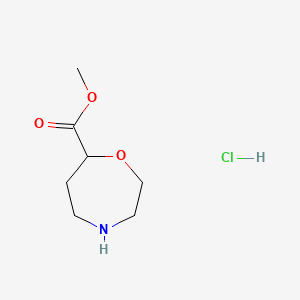

![5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride](/img/structure/B15295641.png)

